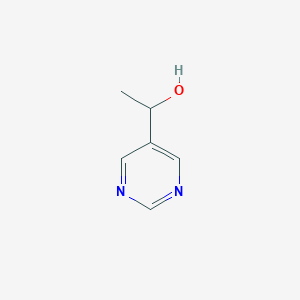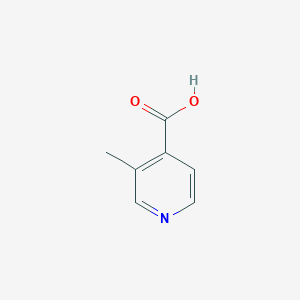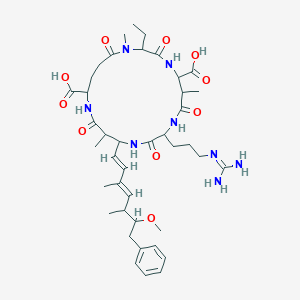
Dihydronodularin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydronodularin is a naturally occurring compound that belongs to the class of diterpenoids. It was first isolated from the marine sponge, Nodularia spumigena, and has since been found in various other marine organisms. Dihydronodularin has attracted significant scientific interest due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of dihydronodularin is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. For example, dihydronodularin has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been found to activate the AMPK pathway, which is involved in cellular energy homeostasis.
Effets Biochimiques Et Physiologiques
Dihydronodularin has been found to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. It has also been found to modulate the activity of several enzymes, including protein kinases and phosphodiesterases.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydronodularin has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and has been found to exhibit potent therapeutic effects at low concentrations. However, there are also several limitations to its use. For example, dihydronodularin is highly toxic and can be difficult to handle. It also has poor solubility in water, which can make it challenging to administer.
Orientations Futures
There are several future directions for research on dihydronodularin. One area of interest is the development of more efficient synthesis methods. Another area of interest is the identification of the precise mechanism of action of dihydronodularin. This could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research is needed to determine the safety and efficacy of dihydronodularin in vivo, as well as its potential for use in combination with other therapeutic agents.
Conclusion
In conclusion, dihydronodularin is a naturally occurring compound with significant therapeutic potential. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, and has been the subject of numerous scientific studies. While there are several advantages to its use in lab experiments, there are also several limitations that need to be addressed. Despite these challenges, dihydronodularin remains a promising candidate for the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
Dihydronodularin can be synthesized through several methods, including total synthesis and semi-synthesis. Total synthesis involves the complete chemical synthesis of the compound from simple starting materials. Semi-synthesis, on the other hand, involves the modification of a naturally occurring precursor molecule to produce the desired compound. Both methods have been used to produce dihydronodularin, with varying degrees of success.
Applications De Recherche Scientifique
Dihydronodularin has been the subject of numerous scientific studies, primarily due to its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Specifically, dihydronodularin has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to reduce inflammation and inhibit the replication of several viruses, including HIV-1 and HCV.
Propriétés
Numéro CAS |
146109-35-5 |
|---|---|
Nom du produit |
Dihydronodularin |
Formule moléculaire |
C41H62N8O10 |
Poids moléculaire |
827 g/mol |
Nom IUPAC |
9-[3-(diaminomethylideneamino)propyl]-2-ethyl-12-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |
InChI |
InChI=1S/C41H62N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h9-11,13-14,16-17,21,24-26,28-32,34H,8,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+ |
Clé InChI |
RLFXWEJNSCUBRW-ASMFZGAFSA-N |
SMILES isomérique |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/C(C)C(CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O |
SMILES |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O |
SMILES canonique |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O |
Synonymes |
(MeAbu(5))nodularin dihydronodularin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




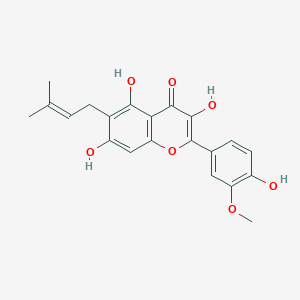
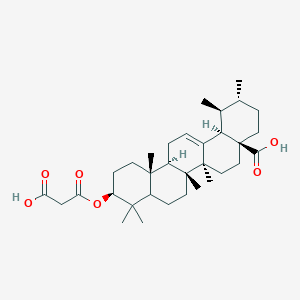
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)


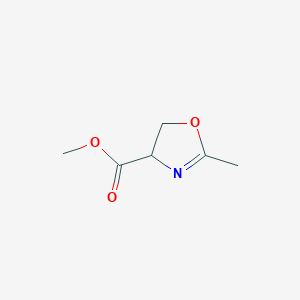
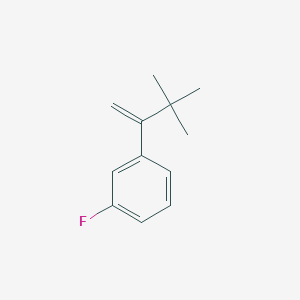
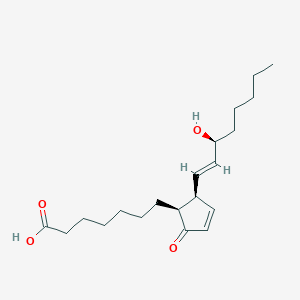
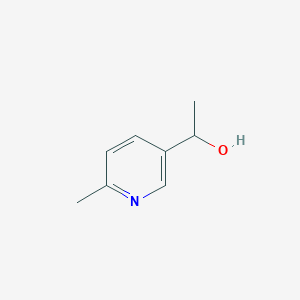
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
